molecular formula C12H11ClN4O B12912596 Semicarbazide, 4-(m-chlorophenyl)-1-(2-pyrrolylmethylene)- CAS No. 119033-98-6

Semicarbazide, 4-(m-chlorophenyl)-1-(2-pyrrolylmethylene)-

Cat. No.: B12912596
CAS No.: 119033-98-6
M. Wt: 262.69 g/mol
InChI Key: FVBKWVPOKGRVAO-OVCLIPMQSA-N
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Description

2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide is an organic compound that features a pyrrole ring and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide typically involves the condensation of 2-formylpyrrole with N-(3-chlorophenyl)hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

    Reduction: The hydrazinecarboxamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-Pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide: Lacks the chlorine substituent on the phenyl ring.

    2-((1H-Pyrrol-2-yl)methylene)-N-(4-chlorophenyl)hydrazinecarboxamide: Has the chlorine substituent at the para position instead of the meta position.

Uniqueness

2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide is unique due to the presence of the chlorine substituent at the meta position on the phenyl ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct properties and applications compared to its analogs.

Properties

CAS No.

119033-98-6

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-1H-pyrrol-2-ylmethylideneamino]urea

InChI

InChI=1S/C12H11ClN4O/c13-9-3-1-4-10(7-9)16-12(18)17-15-8-11-5-2-6-14-11/h1-8,14H,(H2,16,17,18)/b15-8+

InChI Key

FVBKWVPOKGRVAO-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)N/N=C/C2=CC=CN2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NN=CC2=CC=CN2

Origin of Product

United States

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